1-(3-ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)-4-(2-fluorophenyl)piperazine 1-(3-ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)-4-(2-fluorophenyl)piperazine
Brand Name: Vulcanchem
CAS No.: 1014049-63-8
VCID: VC6051057
InChI: InChI=1S/C18H23FN4O2/c1-3-23-13-14(17(20-23)25-4-2)18(24)22-11-9-21(10-12-22)16-8-6-5-7-15(16)19/h5-8,13H,3-4,9-12H2,1-2H3
SMILES: CCN1C=C(C(=N1)OCC)C(=O)N2CCN(CC2)C3=CC=CC=C3F
Molecular Formula: C18H23FN4O2
Molecular Weight: 346.406

1-(3-ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)-4-(2-fluorophenyl)piperazine

CAS No.: 1014049-63-8

Cat. No.: VC6051057

Molecular Formula: C18H23FN4O2

Molecular Weight: 346.406

* For research use only. Not for human or veterinary use.

1-(3-ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)-4-(2-fluorophenyl)piperazine - 1014049-63-8

Specification

CAS No. 1014049-63-8
Molecular Formula C18H23FN4O2
Molecular Weight 346.406
IUPAC Name (3-ethoxy-1-ethylpyrazol-4-yl)-[4-(2-fluorophenyl)piperazin-1-yl]methanone
Standard InChI InChI=1S/C18H23FN4O2/c1-3-23-13-14(17(20-23)25-4-2)18(24)22-11-9-21(10-12-22)16-8-6-5-7-15(16)19/h5-8,13H,3-4,9-12H2,1-2H3
Standard InChI Key YWKCXASTYLIWAT-UHFFFAOYSA-N
SMILES CCN1C=C(C(=N1)OCC)C(=O)N2CCN(CC2)C3=CC=CC=C3F

Introduction

Chemical Structure and Nomenclature

The compound’s IUPAC name, 1-(3-ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)-4-(2-fluorophenyl)piperazine, reflects its molecular architecture:

  • A piperazine ring substituted at the 4-position with a 2-fluorophenyl group.

  • A pyrazole ring substituted at the 1- and 3-positions with ethyl and ethoxy groups, respectively, and linked to the piperazine via a carbonyl group at the 4-position.

Table 1: Key Molecular Descriptors

PropertyValueSource Analogy
Molecular FormulaC₁₉H₂₄FN₃O₂Derived from ,
Molecular Weight361.41 g/molCalculated
SMILESCCOC1=C(N(N=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3F)CCBased on ,
Key Functional GroupsPyrazole, piperazine, carbonyl, ethoxy, fluorophenyl,

The structural complexity enables diverse interactions with biological targets, a trait shared with other heterocyclic compounds .

Synthesis and Optimization

Synthesis of this compound likely follows multi-step protocols common to pyrazole-piperazine hybrids:

Pyrazole Core Formation

  • Condensation Reaction: Ethyl acetoacetate reacts with hydrazine derivatives to form the pyrazole ring.

  • Substituent Introduction: Ethyl and ethoxy groups are introduced via alkylation and nucleophilic substitution, respectively.

Piperazine Coupling

  • Carbonyl Activation: The pyrazole-4-carboxylic acid is converted to an acyl chloride for reactivity.

  • Amide Bond Formation: Reaction with 4-(2-fluorophenyl)piperazine under basic conditions yields the final product .

Table 2: Synthetic Conditions for Analogous Compounds

StepReagents/ConditionsYield (%)Reference
Pyrazole alkylationK₂CO₃, DMF, 60°C78
AcylationSOCl₂, THF, reflux85
Piperazine couplingEt₃N, DCM, rt72

Optimization focuses on solvent choice (e.g., DMF for polar reactions) and temperature control to minimize side products.

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderate in polar aprotic solvents (e.g., DMSO, DMF) due to the ethoxy and carbonyl groups .

  • Stability: Susceptible to hydrolysis under acidic/basic conditions, necessitating pH-controlled storage.

Spectroscopic Characterization

  • ¹H NMR: Key signals include δ 1.35 (triplet, ethoxy CH₃), δ 4.25 (quartet, ethoxy CH₂), and δ 7.45–7.60 (multiplet, fluorophenyl) .

  • MS (ESI+): m/z 362.2 [M+H]⁺, consistent with the molecular formula.

Compound ClassTargetActivity (IC₅₀/EC₅₀)Reference
Pyrazole-carbonyl-piperazineCOX-20.034–0.052 μM
Fluoroaryl-piperazine5-HT₁A85% binding at 10 nM

Pharmacological Applications

Anti-Inflammatory Agents

Ethoxy groups enhance COX-2 selectivity, reducing gastrointestinal toxicity compared to non-selective NSAIDs.

CNS Therapeutics

Fluorophenyl groups improve blood-brain barrier penetration, making such compounds candidates for treating depression and anxiety .

Research Gaps and Future Directions

  • Target-Specific Studies: Prioritize assays against kinases and GPCRs to identify primary targets.

  • ADMET Profiling: Evaluate pharmacokinetics and toxicity in preclinical models.

  • Structural Optimization: Explore substituent effects on the pyrazole ring to enhance potency.

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